(4-cyclobutylphenyl)boronic Acid
Overview
Description
(4-Cyclobutylphenyl)boronic acid, also known as 4-CBPB, is a type of boronic acid that has been used in various scientific research applications over the years. It is a versatile compound that has been used in a range of fields, including organic synthesis, biochemistry, and medicinal chemistry.
Scientific Research Applications
Catalytic Applications
Boronic acids are versatile molecules used extensively in catalytic processes. The study by Hashimoto et al. (2015) highlights the role of boronic acids in catalyzing highly enantioselective aza-Michael additions, which is significant for the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). This illustrates the potential of boronic acids in facilitating complex organic reactions with high selectivity.
Drug Synthesis and Modification
Boronic acids play a crucial role in the pharmaceutical industry, particularly in the synthesis and modification of drug molecules. The decarboxylative borylation process, as described by Li et al. (2017), enables the conversion of carboxylic acids into boronate esters, a key step in the synthesis of pharmaceuticals like Velcade and Ninlaro, which are alkyl boronic acids in clinical use (Li et al., 2017). This method highlights the importance of boronic acids in developing new therapeutics.
Sensing Applications
Boronic acids have found applications in the development of chemosensors, particularly for detecting saccharides and diols in aqueous solutions. Brooks et al. (2018) investigated the structure–reactivity relationships in boronic acid–diol complexation, providing insights into the design of sensors and materials for selective sugar recognition (Brooks, Deng, & Sumerlin, 2018). These findings are instrumental in the development of responsive materials and biomedical devices.
Materials Science
In materials science, boronic acids contribute to the creation of novel materials with unique properties. For example, the study by Knapp, Gillis, and Burke (2009) presents a solution to stabilize unstable boronic acids by converting them into air-stable MIDA boronates for cross-coupling reactions, showcasing their utility in materials synthesis (Knapp, Gillis, & Burke, 2009).
properties
IUPAC Name |
(4-cyclobutylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDYFJLBAMQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468743 | |
Record name | Boronic acid, (4-cyclobutylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutylphenyl)boronic Acid | |
CAS RN |
845797-74-2 | |
Record name | Boronic acid, (4-cyclobutylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-cyclobutylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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